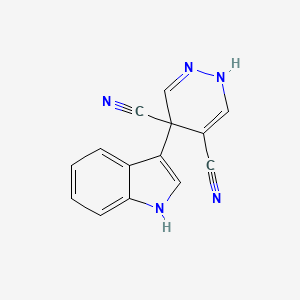
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril ist eine komplexe organische Verbindung, die sowohl Indol- als auch Pyridazin-Einheiten aufweist. Indol-Derivate sind für ihre signifikanten biologischen Aktivitäten bekannt, während Pyridazin-Derivate häufig für ihre pharmakologischen Eigenschaften untersucht werden. Diese Verbindung hat daher das Potenzial für verschiedene Anwendungen in der medizinischen Chemie und der Medikamentenentwicklung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Reaktion von Indol-Derivaten mit Pyridazin-Vorläufern unter kontrollierten Bedingungen. Zum Beispiel kann die Fischer-Indol-Synthese zur Herstellung der Indol-Einheit verwendet werden, die dann mit geeigneten Pyridazin-Derivaten umgesetzt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungstechniken wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Indol-Einheit kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können den Pyridazinring modifizieren, was möglicherweise zu neuen Derivaten führt.
Substitution: Elektrophile Substitutionsreaktionen sind für den Indolring aufgrund seines elektronenreichen Charakters üblich.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten häufig spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Indolrings zur Bildung von Indol-2,3-dionen führen, während die Reduktion des Pyridazinrings Dihydropyridazin-Derivate ergeben kann .
Wissenschaftliche Forschungsanwendungen
4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersucht auf sein pharmakologisches Potenzial in der Medikamentenentwicklung.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von 4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Indol-Einheit kann an verschiedene Rezeptoren und Enzyme binden und so biologische Pfade beeinflussen. Der Pyridazinring kann auch mit verschiedenen molekularen Zielen interagieren, was zur allgemeinen biologischen Aktivität der Verbindung beiträgt .
Wissenschaftliche Forschungsanwendungen
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyridazine ring can also interact with different molecular targets, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-Derivate: Verbindungen wie Indol-3-essigsäure und Indol-3-carbinol teilen die Indol-Einheit und zeigen ähnliche biologische Aktivitäten.
Pyridazin-Derivate: Verbindungen wie Pyridazin-3,6-dicarbonsäure und Pyridazin-4-carboxamid sind strukturell verwandt und haben vergleichbare pharmakologische Eigenschaften.
Einzigartigkeit
Was 4-(1H-Indol-3-yl)-1,4-Dihydropyridazin-4,5-dicarbonitril auszeichnet, ist die Kombination von Indol- und Pyridazinringen in einem einzigen Molekül. Diese einzigartige Struktur ermöglicht es ihm, eine breitere Palette biologischer Aktivitäten zu zeigen und macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
CAS-Nummer |
919785-64-1 |
|---|---|
Molekularformel |
C14H9N5 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C14H9N5/c15-5-10-6-18-19-9-14(10,8-16)12-7-17-13-4-2-1-3-11(12)13/h1-4,6-7,9,17-18H |
InChI-Schlüssel |
JZBBMKFLVPYQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C=NNC=C3C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
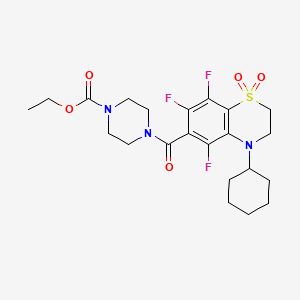

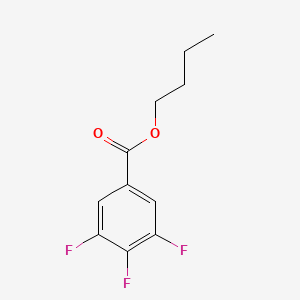
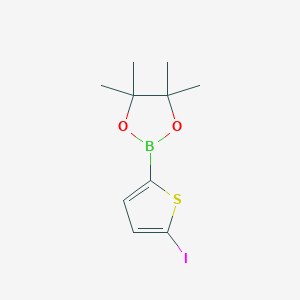
![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
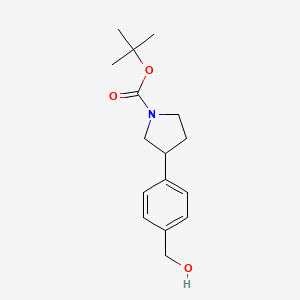
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

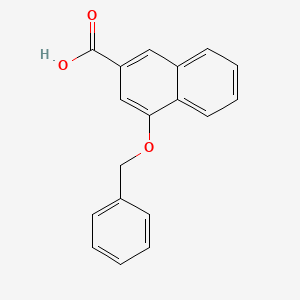
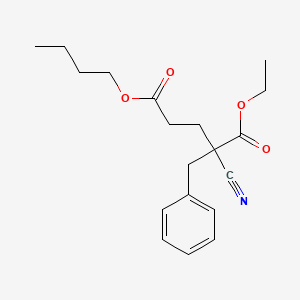
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
